

# Application Notes: Co-staining of Mitochondria and Nuclei with MitoTracker Orange and DAPI

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Compound of Interest		
Compound Name:	mitoTracker Orange	
Cat. No.:	B1264296	Get Quote

These application notes provide a detailed protocol for the simultaneous staining of mitochondria and nuclei in live or fixed cells using MitoTracker™ Orange CMTMRos and DAPI. This method is crucial for researchers, scientists, and drug development professionals investigating cellular processes such as apoptosis, mitochondrial function, and cell viability.

#### Introduction

MitoTracker™ Orange CMTMRos is a fluorescent dye that specifically labels mitochondria in live cells. Its accumulation is dependent on the mitochondrial membrane potential. The dye contains a mildly thiol-reactive chloromethyl moiety, which allows it to covalently bind to matrix proteins, ensuring it is well-retained in the mitochondria even after cell fixation and permeabilization. DAPI (4',6-diamidino-2-phenylindole) is a popular nuclear counterstain that binds strongly to A-T rich regions in the minor groove of DNA. The combination of these two dyes allows for the simultaneous visualization of mitochondrial and nuclear morphology, providing valuable insights into cellular health and function.

### **Spectral Properties and Key Parameters**

Proper experimental setup requires understanding the spectral characteristics and optimal working conditions of each dye. The following table summarizes key quantitative data for **MitoTracker Orange** and DAPI.



Parameter	MitoTracker Orange CMTMRos	DAPI
Excitation (max)	554 nm	358 nm
Emission (max)	576 nm	461 nm
Recommended Filter Set	TRITC/Rhodamine	DAPI
Working Concentration (Live Cells)	25-500 nM	N/A (typically used on fixed cells)
Working Concentration (Fixed Cells)	25-500 nM (stain before fixation)	1-5 μg/mL
Incubation Time (Live Cells)	15-45 minutes	N/A
Incubation Time (Fixed Cells)	15-45 minutes (before fixation)	1-15 minutes
Solvent	Anhydrous DMSO	Deionized Water or PBS

## **Experimental Protocol**

This protocol outlines the steps for co-staining live cells with **MitoTracker Orange** followed by fixation and nuclear staining with DAPI.

#### **Materials and Reagents**

- MitoTracker<sup>™</sup> Orange CMTMRos (e.g., Thermo Fisher Scientific, Cat. No. M7510)
- DAPI (e.g., Thermo Fisher Scientific, Cat. No. D1306)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Phosphate-Buffered Saline (PBS), pH 7.4
- Formaldehyde (e.g., 37% solution) or Paraformaldehyde (PFA)
- Triton™ X-100 or other suitable permeabilization agent
- Complete cell culture medium, pre-warmed to 37°C



- Coverslips and microscope slides
- Fluorescence microscope with appropriate filter sets (DAPI and TRITC/Rhodamine)

#### **Staining Procedure**

- Cell Preparation:
  - Culture cells on sterile glass coverslips in a petri dish or in multi-well plates until they reach the desired confluency.
  - Ensure the cells are healthy and actively growing.
- MitoTracker Staining (Live Cells):
  - Prepare a 1 mM stock solution of MitoTracker Orange CMTMRos in anhydrous DMSO.
  - Dilute the MitoTracker stock solution in pre-warmed (37°C) complete cell culture medium to a final working concentration of 25-500 nM. The optimal concentration can vary by cell type and should be determined empirically.
  - Remove the culture medium from the cells and add the pre-warmed staining solution containing MitoTracker Orange.
  - Incubate the cells for 15-45 minutes at 37°C in a CO₂ incubator.
- Fixation:
  - After incubation, remove the MitoTracker staining solution.
  - Wash the cells three times with pre-warmed PBS.
  - Fix the cells by adding a freshly prepared 4% formaldehyde solution in PBS.
  - Incubate for 15 minutes at room temperature.
- Permeabilization (Optional but Recommended for DAPI):
  - Remove the fixation solution and wash the cells twice with PBS.

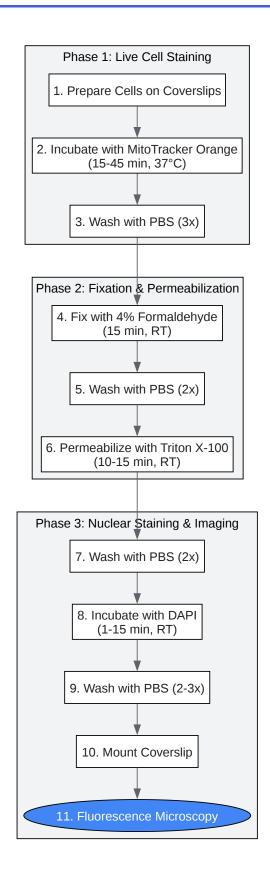


- To permeabilize the cells, add a solution of 0.1-0.5% Triton™ X-100 in PBS.
- Incubate for 10-15 minutes at room temperature. This step facilitates the entry of DAPI into the nucleus.
- DAPI Staining:
  - Remove the permeabilization solution and wash the cells twice with PBS.
  - Prepare a DAPI staining solution at a concentration of 1-5 μg/mL in PBS.
  - Add the DAPI solution to the cells, ensuring the entire surface of the coverslip is covered.
  - Incubate for 1-15 minutes at room temperature, protected from light.
- Mounting and Imaging:
  - Remove the DAPI solution and wash the cells two to three times with PBS.
  - Mount the coverslip onto a microscope slide using an appropriate mounting medium.
  - Image the cells using a fluorescence microscope. Use the TRITC/Rhodamine filter set to visualize MitoTracker Orange (red/orange fluorescence) and the DAPI filter set to visualize the nuclei (blue fluorescence).

#### **Diagrams**

## **Experimental Workflow for Co-Staining**



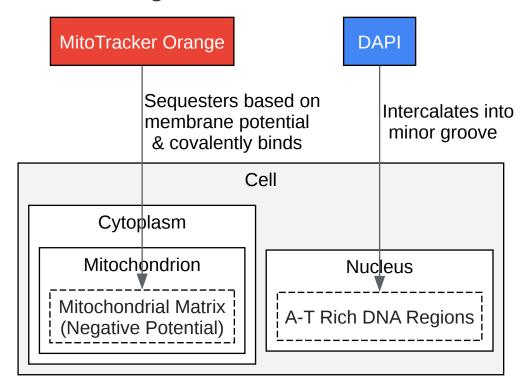


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Caption: Workflow for **MitoTracker Orange** and DAPI co-staining.



#### **Principle of Staining Mechanism**



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Caption: Staining mechanisms of **MitoTracker Orange** and DAPI.

 To cite this document: BenchChem. [Application Notes: Co-staining of Mitochondria and Nuclei with MitoTracker Orange and DAPI]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1264296#co-staining-protocol-with-mitotracker-orange-and-dapi]

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